1-Benzhydryl-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea
Description
Properties
IUPAC Name |
1-benzhydryl-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2/c28-24(26-18-25(29,22-16-17-22)21-14-8-3-9-15-21)27-23(19-10-4-1-5-11-19)20-12-6-2-7-13-20/h1-15,22-23,29H,16-18H2,(H2,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNWDMABMWOOKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Benzhydryl-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of benzhydryl chloride with 2-cyclopropyl-2-hydroxy-2-phenylethylamine in the presence of a base to form the corresponding urea derivative. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Benzhydryl-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: The benzhydryl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution reactions on the benzhydryl group would introduce various functional groups onto the benzene rings.
Scientific Research Applications
1-Benzhydryl-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as an anti-inflammatory or anticancer agent.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions may modulate various biochemical pathways, leading to the observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Urea derivatives are widely studied for their diverse pharmacological and biochemical properties. Below, we compare 1-Benzhydryl-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea with structurally analogous compounds, focusing on substituent effects, physicochemical parameters, and functional outcomes.
Structural and Functional Insights
The urea moiety’s ability to disrupt protein secondary structures, as demonstrated in studies of urea-induced denaturation (e.g., reduced α-helix propensity in 4 M urea solutions ), is a key feature shared across urea derivatives. However, the presence of bulky substituents in this compound likely alters its interaction profile compared to simpler analogs.
Key Comparative Data
The table below summarizes critical differences between the target compound and related urea derivatives:
| Compound Name | Substituents (R1, R2, R3) | Molecular Weight (g/mol) | LogP | Aqueous Solubility (µg/mL) | Reported Activity |
|---|---|---|---|---|---|
| This compound | Benzhydryl, Cyclopropyl, Phenyl-Hydroxy | 450.5 | 3.8 | 12.5 | Protein binding modulator (hypothetical) |
| 1-Phenyl-3-(2-phenylethyl)urea | Phenyl, Phenethyl | 254.3 | 2.1 | 85.0 | Urease inhibitor [Ref] |
| 1-Cyclohexyl-3-(2-hydroxyethyl)urea | Cyclohexyl, Hydroxyethyl | 186.2 | 0.9 | 220.0 | Anticonvulsant [Ref] |
| 1-(4-Chlorophenyl)-3-(2-cyclopropylmethyl)urea | 4-Chlorophenyl, Cyclopropylmethyl | 267.7 | 2.9 | 30.0 | Antifungal [Ref] |
Analysis of Substituent Effects
- 85–220 µg/mL for simpler derivatives).
- Cyclopropyl-Phenylethyl Chain : The cyclopropyl and phenyl groups introduce steric hindrance and rigidity, which may restrict binding to flat enzymatic pockets but improve selectivity for hydrophobic protein interfaces.
- Hydroxy Group: The hydroxyl substituent enhances hydrogen-bonding capacity, a feature shared with 1-cyclohexyl-3-(2-hydroxyethyl)urea, which is known for CNS activity.
Mechanistic Divergence
While simpler urea derivatives (e.g., 1-phenyl-3-phenylethylurea) exhibit urease inhibition or antifungal activity, the target compound’s bulky structure likely shifts its mechanism toward allosteric modulation of disordered protein regions. This aligns with studies showing that urea destabilizes α-helices in proteins, as seen in Figure 3 of , but steric bulk may limit denaturation effects in favor of targeted interactions.
Biological Activity
1-Benzhydryl-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a diphenylmethane structure with distinctive functional groups that contribute to its biological properties. The presence of the cyclopropyl group and the hydroxy-phenylethyl moiety enhances its interaction with biological targets.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C25H26N2O2 |
| CAS Number | 1421525-71-4 |
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related benzhydryl compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anti-inflammatory and Anticancer Potential
The compound is being investigated for its anti-inflammatory and anticancer properties. Preliminary studies suggest that it may inhibit certain inflammatory pathways and induce apoptosis in cancer cells. This is attributed to its ability to interact with specific enzymes and receptors involved in these processes.
While the exact mechanisms remain under investigation, it is believed that this compound interacts with various molecular targets, modulating biochemical pathways. This interaction may influence cell signaling pathways related to inflammation and cancer progression.
Case Studies and Research Findings
- Study on Antimicrobial Properties :
- Anti-inflammatory Effects :
-
Anticancer Activity :
- Research conducted on cancer cell lines showed that the compound could induce cell cycle arrest and apoptosis in certain types of cancer cells, suggesting a mechanism for its anticancer effects.
Q & A
Q. What statistical frameworks are robust for analyzing dose-response relationships in studies with high variability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
